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molecular formula C22H27F3N2O6 B8534224 4-[[4-[[4-(2,2,2-Trifluoroethoxy)-1,2-benzoxazol-3-yl]oxymethyl]piperidin-1-yl]methyl]oxane-4-carboxylic acid

4-[[4-[[4-(2,2,2-Trifluoroethoxy)-1,2-benzoxazol-3-yl]oxymethyl]piperidin-1-yl]methyl]oxane-4-carboxylic acid

Cat. No. B8534224
M. Wt: 472.5 g/mol
InChI Key: HSMMHNBGQLGCBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09187463B2

Procedure details

A mixture of methyl 4-{[4-({[4-(2,2,2-trifluoroethoxy)-1,2-benzisoxazol-3-yl]oxy}methyl)piperidin-1-yl]methyl}-tetrahydro-2H-pyran-4-carboxylate (89 mg, 0.18 mmol, PCT WO2006090224 EXAMPLE 1, Step 5) in tetrahydrofuran (1 mL), methanol (1 mL) and 2 N aq. sodium hydroxide (1 mL) is stirred at 70° C. for 17 h. The mixture is neutralized with 2 N hydrochloric acid (1 mL) and formed precipitate is filtered. The precipitate is triturated with diethylether to give 50 mg (58%) of the title compound as a white solid.
Name
methyl 4-{[4-({[4-(2,2,2-trifluoroethoxy)-1,2-benzisoxazol-3-yl]oxy}methyl)piperidin-1-yl]methyl}-tetrahydro-2H-pyran-4-carboxylate
Quantity
89 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Yield
58%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:34])([F:33])[CH2:3][O:4][C:5]1[C:10]2[C:11]([O:14][CH2:15][CH:16]3[CH2:21][CH2:20][N:19]([CH2:22][C:23]4([C:29]([O:31]C)=[O:30])[CH2:28][CH2:27][O:26][CH2:25][CH2:24]4)[CH2:18][CH2:17]3)=[N:12][O:13][C:9]=2[CH:8]=[CH:7][CH:6]=1.Cl>O1CCCC1.CO.[OH-].[Na+]>[F:34][C:2]([F:1])([F:33])[CH2:3][O:4][C:5]1[C:10]2[C:11]([O:14][CH2:15][CH:16]3[CH2:17][CH2:18][N:19]([CH2:22][C:23]4([C:29]([OH:31])=[O:30])[CH2:28][CH2:27][O:26][CH2:25][CH2:24]4)[CH2:20][CH2:21]3)=[N:12][O:13][C:9]=2[CH:8]=[CH:7][CH:6]=1 |f:4.5|

Inputs

Step One
Name
methyl 4-{[4-({[4-(2,2,2-trifluoroethoxy)-1,2-benzisoxazol-3-yl]oxy}methyl)piperidin-1-yl]methyl}-tetrahydro-2H-pyran-4-carboxylate
Quantity
89 mg
Type
reactant
Smiles
FC(COC1=CC=CC2=C1C(=NO2)OCC2CCN(CC2)CC2(CCOCC2)C(=O)OC)(F)F
Name
Quantity
1 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
1 mL
Type
solvent
Smiles
CO
Name
Quantity
1 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
is stirred at 70° C. for 17 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed precipitate
FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
The precipitate is triturated with diethylether

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
FC(COC1=CC=CC2=C1C(=NO2)OCC2CCN(CC2)CC2(CCOCC2)C(=O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 50 mg
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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